Methanone, (1,4-dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-
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Overview
Description
Methanone, (1,4-dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) is a complex organic compound that features a unique combination of thiadiazole and tetrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1,4-dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole and tetrazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1,4-dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methanone, (1,4-dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanone, (1,4-dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) include other heterocyclic compounds with thiadiazole or tetrazine rings, such as:
- 1,3,4-Thiadiazole derivatives
- 1,2,4,5-Tetrazine derivatives
- Bis(heterocyclic) compounds
Uniqueness
The uniqueness of Methanone, (1,4-dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) lies in its specific combination of functional groups and ring systems, which may confer unique chemical properties and reactivity compared to other similar compounds. This uniqueness can be leveraged in designing novel materials or bioactive molecules with specific desired properties.
Properties
CAS No. |
85811-01-4 |
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Molecular Formula |
C26H24N8O2S2 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
[6-benzoyl-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C26H24N8O2S2/c1-3-11-19-27-29-25(37-19)33-23(21(35)17-13-7-5-8-14-17)32-34(26-30-28-20(38-26)12-4-2)24(31-33)22(36)18-15-9-6-10-16-18/h5-10,13-16H,3-4,11-12H2,1-2H3 |
InChI Key |
KGANFGWYBFXPCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(=NN(C(=N2)C(=O)C3=CC=CC=C3)C4=NN=C(S4)CCC)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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